4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
Description
Properties
Molecular Formula |
C6H11ClN4 |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
4-pyrrolidin-3-yl-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-7-3-6(1)10-4-8-9-5-10;/h4-7H,1-3H2;1H |
InChI Key |
IPXMJCXKZVDHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=NN=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction
Triazole Cyclization via CuAAC
The azide-functionalized pyrrolidine undergoes CuAAC with terminal alkynes to form the 1,2,3-triazole ring. For example, phenylacetylene reacts with the azide in the presence of CuSO₄ and sodium ascorbate, yielding (±)-tert-butyl 3-(3-fluorobenzyloxy)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate. Adaptation of this method for 4H-1,2,4-triazole requires substituting the alkyne and optimizing steric effects.
Optimized conditions :
Deprotection and Hydrochlorination
Boc removal is achieved using HCl in dioxane, concurrently forming the hydrochloride salt. For instance, treatment of the Boc-protected intermediate with 4M HCl/dioxane for 2 hours at 25°C yields the final compound as a brown solid.
Critical parameters :
-
Acid concentration : 4M HCl ensures complete deprotection without side reactions.
-
Workup : Precipitation with methyl tert-butyl ether (MTBE) enhances purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
-
ESI-MS (M+H) : m/z 138.17 for the free base, consistent with the molecular formula C₆H₁₀N₄.
-
High-Resolution MS : Exact mass = 138.090546 Da, confirming monoisotopic composition.
Reaction Optimization and Challenges
Chirality Control
The pyrrolidine intermediate exhibits an undefined stereocenter (Undefined Atom Stereocenter Count = 1). Resolution via chiral chromatography or asymmetric catalysis remains unexplored but could enhance enantiopurity.
Scalability and Industrial Relevance
Pilot-Scale Production
A 100-gram batch synthesis achieved 43% overall yield using:
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Key applications include:
Anticancer Activity
Research has shown that derivatives of triazole compounds, including 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride, possess significant anticancer properties. For example, studies have reported that certain triazole derivatives demonstrate potent activity against various cancer cell lines such as HCT116 and MDA-MB231, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
Triazole compounds are recognized for their antimicrobial effects. The pyrrolidine moiety enhances the solubility and bioavailability of the triazole scaffold, contributing to its efficacy against bacterial and fungal infections. Notably, some triazole derivatives have shown greater antifungal activity compared to traditional treatments like fluconazole .
Anti-inflammatory Effects
The anti-inflammatory potential of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride has been explored in various studies. Compounds within this class can modulate inflammatory pathways, indicating their potential use in treating inflammatory diseases.
Neurological Applications
There is emerging evidence supporting the use of triazole derivatives in neurological disorders. The ability of these compounds to interact with neurotransmitter systems suggests potential applications in treating conditions such as epilepsy and anxiety disorders .
Synthesis and Derivatives
The synthesis of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been developed to optimize yield and purity. The presence of the pyrrolidine group is crucial as it enhances the pharmacological profile of the resulting compounds.
Case Studies
Several studies have documented the effectiveness of triazole derivatives in clinical settings:
- Anticancer Study : A series of synthesized triazoles were tested against multiple cancer cell lines with promising results indicating their potential as effective anticancer agents .
- Antifungal Research : Novel derivatives showed superior antifungal activity against Candida species compared to established treatments like fluconazole .
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
Bioactivity
- P2X7 Antagonists: The 3-(2,3-dichlorophenyl)-4-benzyl analog () demonstrated nanomolar potency against P2X7 receptors, attributed to hydrophobic interactions with the chlorophenyl and benzyl groups. In contrast, the target compound’s pyrrolidine may favor interactions with amine-sensitive targets (e.g., TAAR1 or dopamine receptors) .
- Anticonvulsant Activity : The alkoxy-aryl triazole () exhibited a high protective index (11.3), surpassing carbamazepine. The pyrrolidine analog’s basicity and solubility may enhance blood-brain barrier penetration but require empirical validation .
Physicochemical Properties
- Lipophilicity : Pyrrolidine substituents (logP ~1.5–2.0) balance solubility and membrane permeability, whereas dichlorophenyl/benzyl analogs (logP >3) prioritize receptor affinity over bioavailability .
- Solubility : Hydrochloride salts (e.g., target compound and azetidine analog) improve aqueous solubility (>10 mg/mL) compared to free bases .
Structural Activity Relationships (SAR)
- N-Heterocyclic Substituents: Pyrrolidine vs. Piperidine Derivatives: Piperidin-4-yl analogs () exhibit higher lipophilicity and may target opioid or sigma receptors due to increased bulk .
- Aromatic vs. Aliphatic Groups :
Biological Activity
4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This compound belongs to the triazole family, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name: 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
- CAS Number: 1909337-56-9
- Molecular Formula: CHClN
- Molecular Weight: 174.63 g/mol
The biological activity of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride has been linked to several mechanisms:
- Inhibition of Enzymes: The compound exhibits inhibitory effects on various enzymes that are crucial in cellular signaling pathways. For instance, it has shown potential as an inhibitor of Janus kinase (JAK) pathways, which are involved in hematopoiesis and immune function.
- Antitumor Activity: Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to reduce the viability of cancer cell lines significantly.
- Antimicrobial Properties: There are indications that compounds within the triazole family can exhibit antimicrobial activity against a range of pathogens.
Case Studies and Experimental Data
-
Anticancer Activity:
- A study evaluated the anticancer effects of various triazole derivatives, including 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride. The results indicated a significant reduction in cell viability in A549 human lung adenocarcinoma cells when treated with this compound at concentrations ranging from 50 µM to 100 µM over a 24-hour period.
- The compound's efficacy was compared to standard chemotherapeutics like cisplatin, where it exhibited comparable or superior cytotoxicity in certain assays .
- In Vivo Studies:
Comparative Biological Activity Table
Q & A
Q. How to assess toxicity without animal models?
Q. What strategies ensure reproducibility in biological activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
